N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-methoxybenzamide
Description
Properties
IUPAC Name |
N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O4S/c1-3-26-17-10-6-7-13-11-18(27-19(13)17)15-12-28-21(22-15)23-20(24)14-8-4-5-9-16(14)25-2/h4-12H,3H2,1-2H3,(H,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSMGSSKSYWNHGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC(=C2)C3=CSC(=N3)NC(=O)C4=CC=CC=C4OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-methoxybenzamide typically involves multi-step organic synthesis. A common route includes the following steps:
Formation of the Benzofuran Moiety: The benzofuran ring can be synthesized via cyclization reactions involving phenols and aldehydes under acidic conditions.
Thiazole Ring Formation: The thiazole ring is often synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Coupling Reactions: The benzofuran and thiazole intermediates are then coupled using Suzuki-Miyaura cross-coupling reactions, which employ palladium catalysts and boronic acids.
Final Amidation: The final step involves the formation of the benzamide group through amidation reactions, typically using amine and carboxylic acid derivatives under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using industrial-grade catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran moiety, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed on the thiazole ring using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzamide and benzofuran rings, respectively.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium catalysts for coupling reactions.
Solvents: Common solvents include dichloromethane, ethanol, and dimethyl sulfoxide.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzofuran ring can lead to the formation of benzofuran-2,3-dione derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-methoxybenzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology and Medicine
In biological and medicinal research, this compound has shown potential as an antimicrobial and anticancer agent. Studies have indicated that benzofuran derivatives possess significant biological activities, including antibacterial and antifungal properties .
Industry
In the industrial sector, this compound can be used in the development of new pharmaceuticals and agrochemicals. Its ability to undergo various chemical reactions makes it a valuable intermediate in the synthesis of complex organic molecules.
Mechanism of Action
The mechanism of action of N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-methoxybenzamide involves interaction with specific molecular targets. The benzofuran moiety is known to interact with DNA, potentially leading to the inhibition of DNA replication in microbial cells. The thiazole ring can interact with enzymes, inhibiting their activity and leading to cell death.
Comparison with Similar Compounds
Structural Analogues
The compound’s structural analogues differ in substituents on the benzofuran, thiazole, or benzamide moieties (Table 1). Key examples include:
Structural Implications :
- Ethoxy vs.
- Benzamide Substitutions: Phenoxy or sulfamoyl groups (e.g., ) introduce steric bulk, which may hinder binding to flat enzymatic pockets but enhance selectivity for hydrophobic interfaces.
Physicochemical Properties
- Lipophilicity (LogP) : The ethoxy group increases LogP compared to methoxy analogues (e.g., 4-ethoxy vs. 4-methoxy: ΔLogP ≈ +0.5) .
- Hydrogen Bonding : The 2-methoxybenzamide forms stronger hydrogen bonds than unsubstituted benzamides (e.g., C=O⋯H–N interactions in ).
Crystallographic and Stability Data
Biological Activity
N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-methoxybenzamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. The unique structural features of this compound, including the benzofuran and thiazole rings, contribute to its interaction with various biological targets, making it a subject of interest in medicinal chemistry.
Structural Overview
The compound can be represented structurally as follows:
This structure allows for diverse chemical interactions, which are crucial for its biological activity. The presence of the benzofuran scaffold and thiazole ring enhances its ability to modulate enzyme and receptor activities.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key synthetic routes include:
- Preparation of Intermediates : The initial steps often involve the synthesis of benzofuran and thiazole intermediates.
- Coupling Reactions : These intermediates are coupled under controlled conditions using reagents such as thionyl chloride and ethylating agents.
- Purification : The final product is purified using techniques like high-performance liquid chromatography (HPLC) to ensure high yield and purity.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's mechanism involves disrupting bacterial cell membranes and inhibiting essential metabolic pathways.
| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 |
| Escherichia coli | 18 | 16 |
Anticancer Properties
This compound has also shown promising anticancer properties. Studies have evaluated its effects on various cancer cell lines, including human epidermoid carcinoma (A431) and non-small cell lung cancer (A549). The compound induces apoptosis and inhibits cell proliferation through mechanisms that involve the modulation of signaling pathways such as AKT and ERK.
Case Study: Anticancer Activity Evaluation
In a recent study, the compound was subjected to an MTT assay to assess its cytotoxic effects on A431 and A549 cell lines:
| Concentration (µM) | Cell Viability (%) A431 | Cell Viability (%) A549 |
|---|---|---|
| 0 | 100 | 100 |
| 10 | 85 | 90 |
| 20 | 60 | 70 |
| 40 | 30 | 40 |
The results indicated that at higher concentrations, the compound significantly reduced cell viability, suggesting its potential as an anticancer agent.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. This interaction can lead to:
- Inhibition of Enzyme Activity : The compound may inhibit key enzymes involved in metabolic pathways critical for cancer cell survival.
- Induction of Apoptosis : It promotes programmed cell death in cancer cells by activating caspases and altering mitochondrial membrane potential.
- Anti-inflammatory Effects : In addition to its direct anticancer effects, it has been shown to reduce levels of inflammatory cytokines such as IL-6 and TNF-alpha in vitro.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
